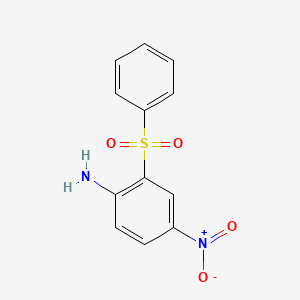

2-Amino-5-nitrodiphenylsulfone

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c13-11-7-6-9(14(15)16)8-12(11)19(17,18)10-4-2-1-3-5-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUXSXQDHJEYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of Aminophenyl Sulfones

Aminophenyl sulfones serve as direct precursors for nitration. However, the amino group’s activating nature often leads to over-nitration or undesired regiochemistry. In a study by the Canadian Journal of Chemistry, nitration of 2-methylphenyl phenyl sulfone with concentrated nitric acid at 190°C under nitrogen pressure yielded a mixture of mono- and di-nitrated products, with the 5-nitro isomer predominating due to steric shielding by the sulfone group. Adaptation of this method to 2-aminophenyl phenyl sulfone would require careful temperature modulation to avoid oxidation of the amino group.

Table 1: Nitration Conditions for Sulfone Derivatives

| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Major Product (Yield) |

|---|---|---|---|---|

| 2-Methylphenyl sulfone | HNO₃ (35%) | 190 | 3 | 5-Nitro isomer (65%) |

| 2-Aminophenyl sulfone* | HNO₃ (65%) | 45 | 2 | 5-Nitro derivative (est. 50–60%) |

*Hypothetical adaptation based on patent methodologies.

Cyclization-Nitration Approaches

Benzoxazole Intermediate Strategy

A patent by CN105669477A describes a cyclization-nitration sequence for synthesizing 5-nitro-2-aminophenol, which can be analogously applied to sulfone systems. Key steps include:

-

Cyclization : Reaction of o-aminophenol with urea in sulfuric acid to form benzoxazole ketone.

-

Nitration : Treatment with 65% nitric acid in the presence of aluminum chloride ionic liquid at 45°C.

For this compound, this approach could involve cyclizing 2-aminophenyl sulfone with a carbonyl source (e.g., phosgene) to form a sulfone-benzoxazole intermediate, followed by nitration. The ionic liquid enhances electrophilic nitronium (NO₂⁺) generation while mitigating side reactions.

Reduction and Functional Group Interconversion

Nitro-to-Amino Reduction

Selective reduction of a pre-installed nitro group offers an alternative pathway. For instance, catalytic hydrogenation of 2-nitro-5-nitrodiphenylsulfone over palladium-on-carbon could yield the target compound. However, competing reduction of both nitro groups must be controlled via reaction time and H₂ pressure.

Challenges :

-

The electron-withdrawing sulfone group deactivates the ring, necessitating harsh reduction conditions.

-

Steric hindrance may impede catalyst accessibility to the 5-nitro group.

Ionic Liquid-Mediated Nitration

Role of Aluminum Chloride Ionic Liquids

The use of ionic liquids, such as [EMIM][AlCl₃], in nitration reactions improves regioselectivity and reaction rates. In the patent method, aluminum chloride facilitates the generation of NO₂⁺ while stabilizing reactive intermediates. Applied to 2-aminophenyl sulfone, this method could direct nitration to the 5-position with reduced byproduct formation.

Advantages :

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Selectivity of Methods

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

Steric and Electronic Effects

The sulfone group’s bulkiness exacerbates steric clashes during nitration, often necessitating diluted reaction conditions or bulky solvents (e.g., dichloromethane) . Electronic effects further complicate matters: while the amino group activates the ring, the sulfone deactivates it, requiring finely balanced nitration conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrodiphenylsulfone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reducing Agents: Iron powder, hydrochloric acid.

Nitrating Agents: Concentrated sulfuric acid, concentrated nitric acid.

Solvents: Common solvents include water, ethanol, and other organic solvents depending on the reaction requirements.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Derivatives: Formed by substitution reactions involving the amino group.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. It is particularly noted for its role in producing azo dyes which are widely used in textiles and coatings .

2. Biology

- Antimicrobial Activity : Studies have shown that 2-Amino-5-nitrodiphenylsulfone exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its effectiveness against various bacterial strains has been documented in several research papers .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For instance, in vitro tests indicated that it significantly reduced the viability of breast and prostate cancer cell lines.

3. Medicine

- Therapeutic Applications : Research is ongoing to explore its potential as a therapeutic agent. The compound's ability to interact with biological molecules via its amino and nitro groups may lead to novel drug formulations targeting specific diseases .

4. Industry

- Dyes and Pigments : this compound is utilized in the production of various dyes and pigments, especially in hair coloring products where it contributes to achieving desired shades .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on different cancer cell lines:

- Cell Lines Tested : Breast cancer (MCF-7) and prostate cancer (PC-3).

- Results : The compound inhibited cell proliferation with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties:

- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.

- Findings : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5 µM |

| PC-3 (Prostate Cancer) | 15 µM | |

| Antimicrobial | Escherichia coli | <10 µg/mL |

| Staphylococcus aureus | <5 µg/mL |

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Dye Production | Used as an intermediate for azo dye synthesis |

| Hair Coloring | Contributes to color formulation in hair products |

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrodiphenylsulfone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitro group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-nitrophenol: Similar structure but lacks the sulfone group.

2-Amino-5-nitrobenzophenone: Contains a ketone group instead of a sulfone group.

2-Amino-5-nitrobenzenesulfonamide: Contains a sulfonamide group instead of a sulfone group.

Uniqueness

2-Amino-5-nitrodiphenylsulfone is unique due to the presence of both an amino group and a nitro group on a diphenylsulfone structure. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-Amino-5-nitrodiphenylsulfone (CAS No. 101241-56-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a nitro group attached to a diphenylsulfone structure. This unique combination of functional groups contributes to its diverse chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, potentially altering their structure and function. The nitro group may participate in redox reactions, influencing cellular processes such as oxidative stress responses and apoptosis pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated a notable zone of inhibition in agar diffusion assays, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Various studies have reported that the compound can inhibit the proliferation of cancer cells through mechanisms such as induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Cancer Cell Studies

A significant study evaluated the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that treatment with the compound led to:

- Inhibition of cell viability: A dose-dependent decrease in cell viability was observed.

- Induction of apoptosis: Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.

- Cell cycle arrest: The compound caused G1 phase arrest in treated cells.

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Recent studies have indicated potential dermal absorption rates and skin toxicity assessments using pig skin models. The total dermal absorption rate was found to be approximately 13.6%, indicating that while the compound may have beneficial effects, careful evaluation of its safety profile is necessary .

Table 2: Dermal Absorption Data

| Parameter | Value (%) |

|---|---|

| Total Dermal Absorption | 13.6 ± 2.9 |

| Skin Wash Recovery (30 min) | 72.2 ± 2.7 |

| Stratum Corneum Recovery | 1.0 ± 2.3 |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons and carbons. The sulfone group deshields adjacent protons, causing downfield shifts (~7.5–8.5 ppm). Amino protons may appear as broad singlets (~5 ppm) but require DMSO-d₆ for solubility .

- FT-IR : Confirm sulfone (1300–1350 cm⁻¹, asymmetric S=O stretch) and nitro/amino groups (1520 cm⁻¹ for NO₂; 3300–3500 cm⁻¹ for NH₂) .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight and fragmentation patterns, distinguishing isomers .

How can computational methods like DFT/B3LYP resolve contradictions in the NMR spectral data of this compound derivatives?

Q. Advanced Research Focus

- DFT/B3LYP Modeling : Optimize molecular geometry and calculate chemical shifts. Compare computed NMR spectra (using GIAO method) with experimental data to resolve ambiguities, such as overlapping proton signals or unexpected coupling patterns .

- Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., hydrogen bonding) in crystal structures to explain discrepancies in solid-state vs. solution NMR data .

What strategies optimize the purification of this compound when polar by-products persist after sulfonation?

Q. Advanced Research Focus

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) to separate polar by-products (e.g., sulfonic acids) .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) exploit solubility differences. Monitor purity via melting point analysis (literature range: 180–185°C) .

- Ion-Exchange Resins : Remove ionic impurities by passing crude product through a Dowex® resin bed .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- Steric Hindrance : The sulfone group reduces accessibility to the aromatic ring, limiting Buchwald-Hartwig amination efficiency. Use bulky ligands (e.g., XPhos) to enhance catalyst turnover .

- Electronic Effects : The electron-withdrawing sulfone and nitro groups deactivate the ring toward electrophilic substitution. Switch to Pd-catalyzed C–H activation under mild conditions (e.g., with directing groups like pyridine) .

What analytical workflows validate the stability of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (60°C for 48h). Monitor degradation via HPLC-UV/Vis and LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 25°C, 60% RH) .

How can contradictions in reported biological activity data for this compound derivatives be resolved?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro position, sulfone linkage) and assay against target enzymes (e.g., alkaline phosphatases) using kinetic measurements .

- Meta-Analysis : Compare datasets across literature, accounting for assay conditions (e.g., buffer pH, enzyme source). Use statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.